N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide
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Overview
Description
N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide is an organic compound with the molecular formula C18H17N3O3. This compound is characterized by its complex structure, which includes phenyl and acryloyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide typically involves multiple steps. One common method involves the reaction of phenylacryloyl chloride with N-phenylpropanediamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
N-Phenylpropanediamide: Shares the phenyl and propanediamide structure but lacks the acryloyl group.
Uniqueness
N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide is unique due to its combination of phenyl, acryloyl, and propanediamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
94744-49-7 |
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Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N'-phenyl-2-(3-phenylprop-2-enoylamino)propanediamide |
InChI |
InChI=1S/C18H17N3O3/c19-17(23)16(18(24)20-14-9-5-2-6-10-14)21-15(22)12-11-13-7-3-1-4-8-13/h1-12,16H,(H2,19,23)(H,20,24)(H,21,22) |
InChI Key |
MLMMAVAOSLLCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(=O)N)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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